
Malayamycin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Malayamycin A is a natural product found in Streptomyces malaysiensis and Streptomyces tendae with data available.
科学研究应用
Antifungal Applications
Mechanism of Action
Malayamycin A exhibits potent antifungal properties, particularly against Stagonospora nodorum, a pathogen responsible for wheat diseases. Studies have shown that it significantly inhibits sporulation and reduces lesion sizes when applied to wheat seedlings. Specifically, at a concentration of 10 µg/mL, it can reduce pycnidiation to just 5% of untreated levels . The compound acts primarily by inhibiting the sporulation process rather than directly affecting pathogenicity .
Efficacy in Plant Protection
In agricultural settings, this compound has demonstrated effectiveness in controlling fungal diseases in crops. When applied 36 hours prior to infection, it effectively reduces disease symptoms. Research indicates that malayamycin can control a range of plant diseases at concentrations as low as 100 µg/mL .
Anticancer Applications
Inhibition of Cancer Cell Proliferation
Recent studies have indicated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve the disruption of RNA synthesis . This effect is particularly relevant in the context of developing new chemotherapeutic agents.
Biosynthetic Pathways
Biosynthesis Insights
Research into the biosynthetic pathways of this compound reveals that it is produced via a complex set of enzymatic reactions involving key precursors like 5'-pseudouridine monophosphate (5'-Ψ-MP). The enzyme MalD plays a crucial role in this process by converting uridine into pseudouridine, which is then utilized in the formation of this compound . Understanding these pathways can facilitate synthetic biology approaches to enhance production yields.
Case Studies and Experimental Data
化学反应分析
Key Synthetic Reactions
Malayamycin A’s total synthesis employs advanced methodologies to construct its bicyclic core and functional groups.
N-Nucleosidation
-
Mechanism : Activation of O,S-acetal intermediates via sulfonium ion formation.
-
Key Step : Nucleophilic displacement of the thioglycoside with cytosine .
-
Outcome : Stereoselective formation of the N-glycosidic bond .
Table 1: Synthetic Approaches to this compound
Biosynthetic Reactions
This compound is biosynthesized via a cryptic phosphorylation-mediated pathway in Streptomyces species.
Cryptic Phosphorylation
Enzymatic Transformations
-
MalJ (Radical SAM Cyclase) : Catalyzes cyclization of phosphorylated intermediates to form the bicyclic sugar core .
-
MalL (Phosphatase) : Selectively removes the 5′-phosphate from OABP, yielding 2′-OAP .
-
MalM (Dioxygenase) : Oxidizes 2′-OAP to 6′-hydroxy-5′-ketooctosyl acid 2′-phosphate (HKOAP) .
Table 2: Key Enzymatic Steps in Malayamycin Biosynthesis
Enzyme | Function | Substrate | Product | Cofactors |
---|---|---|---|---|
MalE | 2′-Phosphorylation | 5′-Ψ-MP | OABP | ATP |
MalJ | Radical SAM cyclization | OABP | Cyclized intermediate | SAM, Fe-S cluster |
MalM | α-KG-dependent oxidation | 2′-OAP | HKOAP | α-KG, Fe²⁺, O₂ |
MalI (Dioxygenase)
-
Reaction : Hydroxylates 5′-amino-6′-hydroxyoctosyl acid 2′-phosphate (AHOAP) at C6′.
-
Product : 5′-Amino-6′-keto-octosyl acid 2′-phosphate (AKOAP) .
MalB (Dehydrogenase)
-
Reaction : NADPH-dependent reduction and C7–C8 bond cleavage of AKOAP.
-
Product : 5′-Amino-6′-hydroxyheptosyl 2′-phosphate (AHHP), the C7 core precursor .
Key Data :
Post-Biosynthetic Modifications
This compound undergoes selective modifications to enhance antifungal activity:
Cross-Linking Reactions
-
Mechanism : Borate ions in antifungal formulations induce cross-linking of malayamycin derivatives, altering physical properties .
Stability and Degradation
常见问题
Basic Research Questions
Q. What experimental strategies are recommended for isolating and characterizing Malayamycin A from natural sources?
To isolate this compound, researchers should prioritize bioassay-guided fractionation combined with high-resolution chromatographic techniques (e.g., HPLC-UV/LC-MS). Structural elucidation requires NMR spectroscopy (1H, 13C, 2D-COSY) and comparison with published spectral databases. For purity validation, use mass spectrometry (HRMS) and X-ray crystallography if crystalline forms are obtainable .
Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?
Adopt a multi-concentration approach (e.g., 0.1–100 μM) with triplicate measurements to establish IC50/EC50 values. Include positive controls (e.g., known inhibitors) and negative controls (solvent-only) to validate assay specificity. Use nonlinear regression models (e.g., GraphPad Prism) for curve fitting and statistical analysis .
Q. What criteria are essential for validating this compound’s stability in biological assays?
Assess stability under physiological conditions (pH 7.4, 37°C) over 24–72 hours using LC-MS to monitor degradation products. Include time-course experiments and compare activity retention via bioassays. Document buffer composition and storage conditions to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved?
Contradictions often arise from assay-specific variables (e.g., cell line selection, incubation time). Address this by:
- Replicating experiments across multiple models (e.g., primary cells vs. immortalized lines).
- Employing orthogonal assays (e.g., CRISPR knockouts, pull-down assays) to confirm target engagement.
- Performing meta-analyses of published data to identify contextual factors (e.g., oxygen tension, serum concentration) .
Q. What methodologies are optimal for studying this compound’s in vivo pharmacokinetics and toxicity?
Use rodent models with intravenous/oral administration to measure plasma half-life (t1/2), bioavailability (AUC), and tissue distribution via LC-MS/MS. For toxicity, conduct histopathology, serum biochemistry (ALT, AST), and hematological profiling. Apply the FDA’s Guidance for Industry on preclinical toxicity testing to ensure regulatory alignment .
Q. How can researchers identify off-target effects of this compound in complex biological systems?
Implement chemoproteomics (e.g., thermal shift assays, affinity-based pull-downs) combined with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for unbiased target identification. Validate hits using RNAi or CRISPR-Cas9 knockouts and assess phenotypic rescue .
Q. What approaches are recommended for elucidating this compound’s structure-activity relationship (SAR)?
Synthesize analogs via semi-synthesis or total synthesis, focusing on modifying key functional groups (e.g., hydroxyl, epoxide). Test analogs in bioassays and correlate activity with structural features using QSAR (Quantitative SAR) models. Utilize molecular docking to predict binding interactions with putative targets .
Q. Methodological Frameworks for Research Design
Q. How should researchers formulate hypotheses about this compound’s therapeutic potential?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible: Ensure access to sufficient compound quantities and validated assays.
- Novel: Compare with existing literature to identify underexplored mechanisms (e.g., synergy with standard therapies).
- Ethical: Adhere to institutional guidelines for in vivo studies .
Q. What statistical methods are critical for analyzing this compound’s synergistic effects in combination therapies?
Use the Chou-Talalay combination index (CI) method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Validate results with Bliss independence models and dose-matrix assays .
Q. Data Reporting and Validation
Q. How should researchers address variability in this compound’s bioactivity across studies?
- Disclose experimental conditions in detail (e.g., cell passage number, serum batch).
- Perform power analyses to determine sample size adequacy.
- Use public repositories (e.g., ChEMBL, PubChem) to cross-reference bioactivity data .
Q. What guidelines ensure reproducibility in this compound research?
Follow the ARRIVE 2.0 checklist for in vivo studies and MIAME standards for microarray data. Publish raw data (e.g., NMR spectra, dose-response curves) in supplementary materials or repositories like Zenodo .
属性
分子式 |
C13H18N4O7 |
---|---|
分子量 |
342.3 g/mol |
IUPAC 名称 |
[(2S,3S,3aS,6S,7R,7aR)-2-(2,4-dioxo-1H-pyrimidin-5-yl)-3-hydroxy-6-methoxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyran-7-yl]urea |
InChI |
InChI=1S/C13H18N4O7/c1-22-5-3-23-10-7(18)8(4-2-15-13(21)17-11(4)19)24-9(10)6(5)16-12(14)20/h2,5-10,18H,3H2,1H3,(H3,14,16,20)(H2,15,17,19,21)/t5-,6-,7+,8+,9-,10+/m1/s1 |
InChI 键 |
WHUYYLXWQSFRQH-MHCVYJKHSA-N |
手性 SMILES |
CO[C@@H]1CO[C@H]2[C@H]([C@@H](O[C@@H]2[C@@H]1NC(=O)N)C3=CNC(=O)NC3=O)O |
规范 SMILES |
COC1COC2C(C(OC2C1NC(=O)N)C3=CNC(=O)NC3=O)O |
同义词 |
malayamycin A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。